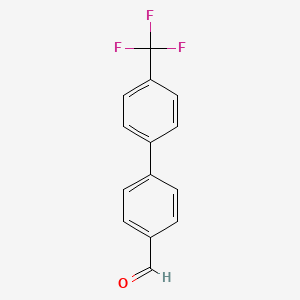

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Descripción general

Descripción

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4'-Trifluoromethyl-biphenyl-4-carbaldehyde (TFBCA) is a notable organic compound characterized by its trifluoromethyl group and aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly its interactions with various enzymes and receptors, which may have implications in medicinal chemistry and drug development. This article provides an in-depth overview of the biological activity of TFBCA, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

TFBCA has the molecular formula C₁₄H₉F₃O and a molecular weight of approximately 250.22 g/mol. It typically appears as a white to light yellow solid with a melting point ranging from 74 to 78 °C. The synthesis of TFBCA can be achieved through several methods, including:

- Suzuki-Miyaura Coupling

- Stille Coupling

- Negishi Coupling

These methods involve cross-coupling reactions between different organic fragments, allowing for the formation of TFBCA with high purity, confirmed through techniques like NMR spectroscopy and mass spectrometry .

Reactivity

The presence of the electron-withdrawing trifluoromethyl group significantly enhances the reactivity of TFBCA, particularly in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological interactions .

Enzyme Interactions

TFBCA has been identified as a substrate for cytochrome P450 enzymes, notably CYP2D6, which is essential in drug metabolism. The interaction with CYP2D6 suggests that TFBCA may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or toxicity .

The mechanism by which TFBCA exerts its biological effects involves forming covalent or non-covalent interactions with specific molecular targets. These interactions can modulate various biological processes, including enzyme activity and receptor signaling pathways .

Case Studies

- Cytotoxicity Assessment :

- Drug Metabolism :

- Receptor Modulation :

Comparative Analysis

To better understand TFBCA's unique properties and potential applications, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Trifluoromethyl-biphenyl-3-carbaldehyde | Similar biphenyl structure with aldehyde at position 3 | Different position of the aldehyde affects reactivity |

| 4-Fluorobiphenyl | Contains a fluorine atom instead of trifluoromethyl | Less electron-withdrawing effect compared to trifluoromethyl |

| Biphenyl | Basic biphenyl structure without substituents | Lacks functional groups that enhance reactivity |

The trifluoromethyl group in TFBCA significantly influences its chemical behavior and biological interactions compared to these similar compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The trifluoromethyl group is known to influence the biological activity of compounds. Research indicates that derivatives of biphenyl carbaldehydes exhibit potential as allosteric modulators in pharmacological applications. For instance, studies have shown that compounds similar to 4'-trifluoromethyl-biphenyl-4-carbaldehyde can enhance dopamine receptor activity, which is crucial for treating neurological disorders like Parkinson's disease .

Case Study: Dopamine Receptor Modulation

A study highlighted the synthesis of various biphenyl derivatives, including those with trifluoromethyl substitutions, which were tested for their ability to modulate dopamine receptors. The results indicated that these compounds could significantly enhance the efficacy of existing treatments for dopamine-related conditions .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various functionalized biphenyl derivatives through reactions such as nucleophilic addition and condensation reactions. The presence of the trifluoromethyl group often leads to increased reactivity and selectivity in these reactions .

Synthetic Pathways

Recent literature has documented several synthetic pathways involving this compound:

- Nucleophilic Aromatic Substitution : This method allows for the introduction of various nucleophiles at the aromatic ring.

- Condensation Reactions : It can undergo condensation with amines or alcohols to form more complex structures.

Materials Science

Application in Advanced Materials

The incorporation of trifluoromethyl groups into polymer matrices has been explored for enhancing thermal stability and chemical resistance. Research indicates that materials derived from this compound exhibit improved properties suitable for high-performance applications .

Case Study: Polymer Development

A study investigated the use of trifluoromethyl-substituted biphenyls in creating polymers with enhanced mechanical and thermal properties. The resulting materials demonstrated superior performance compared to traditional polymers, making them suitable for applications in aerospace and automotive industries .

Environmental Applications

Potential in Green Chemistry

The use of this compound in green chemistry processes has been studied due to its ability to participate in reactions that minimize waste and reduce environmental impact. Its role as a building block in synthesizing biodegradable polymers has gained attention, suggesting a pathway towards sustainable materials .

Data Summary Table

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMSXOOFWOOYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382230 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90035-34-0 | |

| Record name | 4′-Trifluoromethylbiphenyl-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.